(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone - 1396855-09-6

(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone

Catalog Number: EVT-2883609
CAS Number: 1396855-09-6
Molecular Formula: C19H18ClN5O
Molecular Weight: 367.84
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N′-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides

    Compound Description: This series of compounds features a nitroimidazo[1,2-b]pyridazine scaffold linked to an acetohydrazide moiety via a piperazine ring. [] These compounds were synthesized and evaluated for their antimicrobial activity and molecular docking interactions with the BAX protein. []

1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones

    Compound Description: This chemical series comprises derivatives of 1,3,4-oxadiazole incorporating a nitroimidazo[1,2-b]pyridazine moiety connected through a piperazine ring. [] Similar to the previous series, these compounds were synthesized and subsequently characterized, screened for antimicrobial activity, and subjected to molecular docking studies against the BAX protein. []

S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl])

    Compound Description: S 18126 is a potent, selective, and competitive antagonist of dopamine D4 receptors. [] It has been compared to L 745,870 and raclopride in vitro and in vivo. []

L 745,870 (3-(4-[4-chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2, 3b]pyridine)

    Compound Description: L 745,870 is a potent, selective, and competitive antagonist of dopamine D4 receptors. []

Raclopride

    Compound Description: Raclopride is a dopamine D2 and D3 receptor antagonist. [] It is used in the treatment of schizophrenia and other psychotic disorders. []

    Relevance: Raclopride differs structurally from (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone in that it lacks both the piperazine and pyridazine rings. Raclopride belongs to the substituted benzamide class of dopamine antagonists, while (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone features distinct structural elements, including a piperazine ring linked to a pyridazine ring. (https://www.semanticscholar.org/paper/5659351ae1de04d6a0b5d5ba0833548b5dfe2fe0) []

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

    Compound Description: A-867744 is a positive allosteric modulator (PAM) of the α7 neuronal acetylcholine receptor (nAChR). []

3-(4-piperazin-1-yl-phenyl)-s-triazolo[3,4-b][1,3,4]thiadiazole hydrochlorides

    Compound Description: This series of compounds features a s-triazolo[3,4-b][1,3,4]thiadiazole scaffold linked to a phenylpiperazine moiety. [] These compounds were synthesized and evaluated for their water-soluble antibacterial activity. []

N-1H-Pyrrol-1-yl-3-pyridazinamines

    Compound Description: This series of compounds was designed as potential antihypertensive agents. [] They are characterized by a pyridazine ring substituted with a pyrrole group via the nitrogen atom. []

N-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (30) (MDL 899)

    Compound Description: MDL 899 is an antihypertensive compound that showed no mutagenic activity in several tests and has undergone clinical trials. [] It features a pyridazine ring substituted with a morpholine ring at position 6 and a 2,5-dimethylpyrrole group at position 3. []

    Compound Description: This series of compounds features a thieno[2,3-c]pyridine scaffold linked to a substituted arylpiperazine moiety through a ketone bridge. [] These compounds were synthesized, characterized, and their crystal structures were determined. []

N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines

    Compound Description: This series of compounds consists of pyrazolo[3,4-d]pyrimidine derivatives with various substituents at the N(4) position. [] The study focused on the hydrogen bonding patterns of these compounds in their anhydrous and hydrated forms. []

Arylpiperazin-1-yl-ethyl-benzimidazoles

    Compound Description: This group of compounds is characterized by a benzimidazole ring connected to an arylpiperazine moiety through an ethyl linker. [] These compounds were investigated for their in vitro binding affinities for rat D2, 5-HT2A, and α1-adrenergic receptors. []

4-chloro-6-(2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1H-benzimidazole

    Compound Description: This compound is a member of the arylpiperazin-1-yl-ethyl-benzimidazoles and exhibits a 5-HT2A/D2 pKi binding ratio suitable for atypical neuroleptics. [] It also demonstrates non-cataleptic action in rats and prevents d-amphetamine-induced hyperlocomotion in mice, suggesting atypical antipsychotic potential. []

    Relevance: This specific compound, with a trifluoromethylphenyl group attached to the piperazine ring, highlights the structural diversity within the arylpiperazin-1-yl-ethyl-benzimidazoles. While it shares the arylpiperazine unit with (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone, the presence of a benzimidazole ring and the specific substitution pattern differentiate it from (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone. The observed biological activities of this compound, particularly its potential as an atypical antipsychotic, underscore the importance of specific structural modifications in influencing pharmacological profiles. (https://www.semanticscholar.org/paper/4a15bec379633db901ccf92c379c75a60835b908) []

SR1848 (6-[4-(3-chlorophenyl)piperazin-1-yl]-3-cyclohexyl-1H-pyrimidine-2,4-dione)

    Compound Description: SR1848 is a novel synthetic small molecule repressor of the orphan nuclear receptor liver receptor homolog 1 (LRH-1; NR5A2). [] It inhibits cell proliferation by reducing the expression of cyclin-D1 and -E1. []

    Compound Description: ppyEt is an organic compound containing both pyrazole and pyrrole rings, synthesized as a precursor for the preparation of a rhenium complex. []

[(ppyEt)Re(CO)3Br]

    Compound Description: [(ppyEt)Re(CO)3Br] is a rhenium(I) complex synthesized using ppyEt as a ligand. [] The structure of this complex, characterized by X-ray diffraction, displays a non-regular octahedron around the rhenium(I) center. []

Venetoclax (ABT-199)

    Compound Description: Venetoclax is a B-cell lymphoma-2 (Bcl-2) protein inhibitor being developed to treat hematologic malignancies. []

M27 (4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide)

    Compound Description: M27 is a major metabolite of Venetoclax, primarily formed by cytochrome P450 isoform 3A4 (CYP3A4). [] It is considered a disproportionate human metabolite and is not expected to have clinically relevant on- or off-target pharmacologic activities. []

    Relevance: Although M27 doesn't share the core pyridazine-piperazine structure of (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone, it's worth noting because it contains a chlorophenylpiperazine moiety, a key structural element also found in (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone. This shared feature highlights that specific chemical groups can occur in the metabolic pathways of structurally diverse compounds, even if their overall structures differ significantly. (https://www.semanticscholar.org/paper/7cd13e61de810e769a4276470ebc5262bff580d4) []

(3Z)-N-(3-chlorophenyl)-3-({3,5-dimethyl-4-[(4- methyl-piperazin-1-yl)carbonyl]-1H-pyrrol-2-yl}methylene)-N-me- thyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide (SU11274)

    Compound Description: SU11274 is a c-Met inhibitor that exhibits anti-tumor effects. []

1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives

    Compound Description: These xanthene derivatives were synthesized and evaluated for their potential antiasthmatic activity due to their vasodilatory properties. [] They are characterized by a purine-2,6-dione core structure with a piperazine ring linked through an acetyl bridge. []

    Relevance: While these compounds are not direct structural analogs of (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone, they offer a point of comparison in terms of exploring different heterocyclic systems linked to a piperazine ring. The target compound features a pyridazine ring connected to the piperazine, whereas these derivatives incorporate a purine-2,6-dione core. This difference in the core heterocyclic system leads to distinct chemical properties and potential variations in biological activity. (https://www.semanticscholar.org/paper/f2c02f3962bb2fad60555e8c5f3ecb7cdd077dd7) []

7-(2-{4-[1-(3,4-di-chlorophenyl) ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (8)

    Compound Description: This compound is a potent vasodilator and exhibited the highest activity among the tested 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives. [] It features a dichlorophenylethyl group attached to the piperazine ring, which contributes to its enhanced activity. []

N-trans-cinnamoyl 2-amino-3a,4,5,6,7,8,9,10,11,12,13,13a-dodecahydrocyclododeca[d]oxazole (1)

    Compound Description: This novel cyclododeca[d]oxazole derivative was isolated from Streptomyces spp. CIBYL1, along with five known compounds. []

    Relevance: Although structurally distinct from (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone, N-trans-cinnamoyl 2-amino-3a,4,5,6,7,8,9,10,11,12,13,13a-dodecahydrocyclododeca[d]oxazole (1) highlights the diverse structures of natural products with potential biological activities. (https://www.semanticscholar.org/paper/2fae3848169023d7f1c09f438c07710eca7ac804) []

Afukozilirovannoe antibody to CD20

    Compound Description: Afukozilirovannoe antibody to CD20 is a therapeutic antibody with reduced fucose content in its oligosaccharides, designed to enhance antibody-dependent cellular cytotoxicity (ADCC). []

    Relevance: While this is a biological macromolecule and not a small molecule like (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone, it's worth mentioning in the context of combination therapies. The research explores its use with MDM2 inhibitors, highlighting a strategy for enhancing anti-cancer activity. This approach of combining different agents with distinct mechanisms of action could potentially be explored for compounds like (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone to enhance their therapeutic efficacy. (https://www.semanticscholar.org/paper/2129013ca450e19ad9ea38479cb5e36289e0dba1) []

MDM2 inhibitors

    Compound Description: MDM2 inhibitors are a class of small molecules that block the interaction between MDM2 and p53, leading to p53 activation and induction of apoptosis in cancer cells. []

    Relevance: Although not structurally related to (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone, the study's focus on using MDM2 inhibitors alongside afucosylated anti-CD20 antibodies to enhance anti-cancer activity underscores the potential of combination therapies. This approach could be explored for compounds like (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone, potentially identifying synergistic combinations to enhance therapeutic efficacy. (https://www.semanticscholar.org/paper/2129013ca450e19ad9ea38479cb5e36289e0dba1) []

[Fe(An)(L)(H2O)2]•mH2O heterochelates

    Compound Description: These are a series of novel heterochelates containing iron(III) complexed with various ligands. They were investigated for their synthetic, spectroscopic, thermal, and in vitro antibacterial properties. []

    Relevance: While these compounds are not directly comparable to (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone, the study highlights the development of metal complexes with potential biological activity. The incorporation of specific ligands in these complexes can influence their properties, suggesting an avenue for further research on modifying and potentially enhancing the biological activity of (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone through complexation. (https://www.semanticscholar.org/paper/630b3da788f79dd8f3f76eb15816fbf84c19bb8f) []

Pyrimidine-based kinase inhibitors

    Compound Description: These are a diverse group of pyrimidine derivatives designed as kinase inhibitors. [] Their structures vary widely, incorporating different substituents and modifications to the pyrimidine core. []

    Relevance: While not structurally similar to (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone, these compounds highlight the importance of heterocyclic scaffolds, particularly pyrimidines, in medicinal chemistry. They emphasize how modifications to these scaffolds can modulate their activity against specific targets, such as kinases. (https://www.semanticscholar.org/paper/7522fba73864a73319e93d39303c30defec60ad1) []

Properties

CAS Number

1396855-09-6

Product Name

(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone

IUPAC Name

(3-chlorophenyl)-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone

Molecular Formula

C19H18ClN5O

Molecular Weight

367.84

InChI

InChI=1S/C19H18ClN5O/c20-16-5-3-4-15(14-16)19(26)25-12-10-24(11-13-25)18-7-6-17(21-22-18)23-8-1-2-9-23/h1-9,14H,10-13H2

InChI Key

RURBXCCRFKGEKS-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)C4=CC(=CC=C4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.